2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1015567
InChI: InChI=1S/C15H14BrClN2O3S/c1-7-8(2)23-15(13(7)14(18)21)19-12(20)6-22-11-4-3-9(17)5-10(11)16/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C
Molecular Formula: C15H14BrClN2O3S
Molecular Weight: 417.7 g/mol

2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC1015567

Molecular Formula: C15H14BrClN2O3S

Molecular Weight: 417.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide -

Specification

Molecular Formula C15H14BrClN2O3S
Molecular Weight 417.7 g/mol
IUPAC Name 2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C15H14BrClN2O3S/c1-7-8(2)23-15(13(7)14(18)21)19-12(20)6-22-11-4-3-9(17)5-10(11)16/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20)
Standard InChI Key ZDTZFJDKFHGHBM-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator